ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves multiple steps. The key steps include the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidine core, and the final coupling with piperazine-1-carboxylate. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional ketone or carboxylic acid groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart specific characteristics that are valuable in various applications, such as coatings, adhesives, or electronic materials.
Mechanism of Action
The mechanism of action of ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives, pyrido[1,2-a]pyrimidine derivatives, and piperazine-1-carboxylate derivatives. These compounds share structural features with ethyl 4-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate but may differ in their specific functional groups or overall structure.
Uniqueness
What sets this compound apart is its combination of multiple functional groups and ring systems. This unique structure can impart specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C25H31N5O4S2 |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H31N5O4S2/c1-3-5-6-8-12-30-23(32)19(36-25(30)35)17-18-21(26-20-10-7-9-11-29(20)22(18)31)27-13-15-28(16-14-27)24(33)34-4-2/h7,9-11,17H,3-6,8,12-16H2,1-2H3/b19-17- |
InChI Key |
PAAQVNUEMHYUTP-ZPHPHTNESA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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